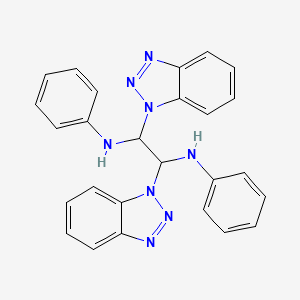

![molecular formula C6HCl2IN2S B2621260 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine CAS No. 2383670-59-3](/img/structure/B2621260.png)

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

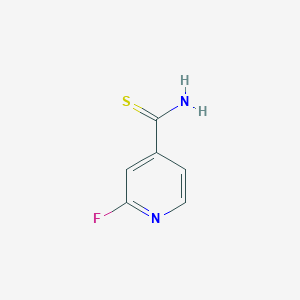

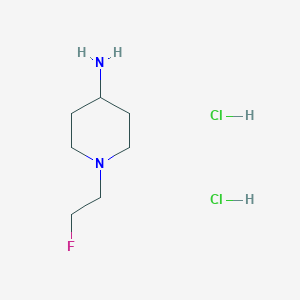

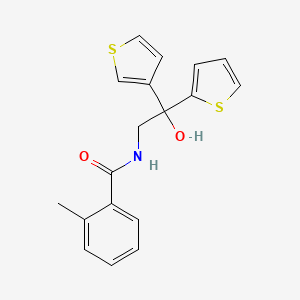

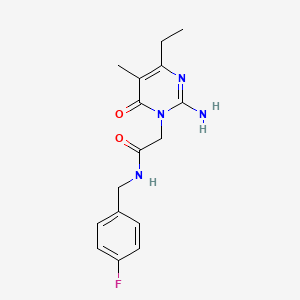

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6HCl2IN2S . It is used in the synthesis of PI3K inhibitor under noncryogenic conditions .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine involves the use of organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium undergoes nucleophilic addition, favoring the formation of C-4 substituted products . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is 330.96 . The IUPAC Standard InChI is InChI=1S/C6HCl2IN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H .Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine are highly regioselective, favoring the formation of C-4 substituted products . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Physical And Chemical Properties Analysis

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is a white solid . It has a molecular weight of 330.96 .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Pyrimidines, including “2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine”, have been studied for their anti-inflammatory effects . They have been found to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines also display antioxidant effects . This means they can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases like heart disease and cancer .

Antibacterial Applications

Research has shown that pyrimidines can have antibacterial properties . This could make them useful in the development of new antibiotics .

Antiviral Applications

Pyrimidines have been found to have antiviral effects . This could make them valuable in the treatment of viral infections .

Antifungal Applications

Some pyrimidines have been found to have antifungal properties . This could make them useful in treating fungal infections .

Antituberculosis Applications

Pyrimidines have been studied for their potential use in treating tuberculosis .

Mécanisme D'action

Orientations Futures

The future directions for 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine could involve further exploration of its synthesis methods and potential applications. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Propriétés

IUPAC Name |

2,4-dichloro-6-iodothieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2IN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSIHEOODVYICZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=C(N=C2Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2621188.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile](/img/structure/B2621196.png)

![3-cyclopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621197.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2621200.png)